(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid
Description
(4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid is an Fmoc-protected amino acid derivative with a pentanoic acid backbone. The compound features:
- Stereochemistry: An (S)-configuration at the C4 position.
- Functional groups: An Fmoc (9-fluorenylmethoxycarbonyl) group at C4, commonly used in peptide synthesis for temporary amine protection.
- Applications: Primarily serves as a building block in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy.
The molecular formula is C₂₆H₂₃NO₄ (exact mass: 413.1628 g/mol), with a five-carbon chain that balances flexibility and steric constraints for peptide chain elongation .
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVSSUIIKDXQC-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis
γ-L-Dihomophenylalanine serves as the precursor, synthesized via Arndt-Eistert homologation of L-phenylalanine. The process involves:
-
Boc Protection : L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 dioxane/water mixture at pH 9–10.
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Homologation : The Boc-protated amino acid undergoes a Wolff rearrangement using ethyl chloroformate and diazomethane, extending the side chain by one carbon.
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Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding γ-L-dihomophenylalanine hydrochloride.
Fmoc-Cl Coupling
The free amine is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:
Table 1: Reaction Performance
Silylation-Mediated Fmoc Protection
Trimethylsilyl (TMS) Intermediate Formation
This method, patented by, enhances reactivity and reduces racemization:
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Silylation : γ-L-Dihomophenylalanine is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in anhydrous dichloromethane (DCM), forming the bis-TMS derivative.
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Fmoc-Cl Addition : Fmoc-Cl (1.2 eq) is added at −20°C, followed by warming to 25°C for 6 h.
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Desilylation : Methanol quenches the reaction, yielding the Fmoc-protected product.
Advantages:
Solid-Phase Peptide Synthesis (SPPS) Approach
Resin Loading and Elongation
Wang resin preloaded with Fmoc-γ-L-dihomophenylalanine is used for automated synthesis:
Table 2: SPPS Efficiency
Enantioselective Catalytic Synthesis
Asymmetric Hydrogenation
A 2017 J. Org. Chem. method employs Rhodium-(R)-BINAP catalysis:
Outcomes:
Solvent Optimization for Crystallization
Ethanol/Water Systems
Recrystallization in ethanol/water (1:1–4:1) achieves optimal crystal morphology:
Alternative Solvents
-
Isopropanol/Hexane : Reduces residual Fmoc-Cl to <0.1% but lowers yield to 75%.
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Acetonitrile/Water : Accelerates crystallization (2 h vs. 12 h) but increases impurity carryover.
Analytical Characterization
HPLC Methods
Chemical Reactions Analysis
Types of Reactions
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Plays a role in the study of protein structure and function.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Structural Variations and Substituents
Key Observations :
- C5 Substituents : The phenyl group in the target compound enhances hydrophobicity compared to cyclohexyl (bulkier) or tert-butoxy (polar, protective) groups .
- Salt Forms : Hydrochloride salts (e.g., 2e–2j in ) improve aqueous solubility, unlike the neutral phenyl-substituted target compound.
Stereochemical and Optical Activity
Key Observations :
- Stereochemistry at C4 (S vs. R) influences peptide backbone conformation and enzyme recognition .
- Optical rotation data (e.g., −7.3 in ) aids in enantiomeric purity verification during synthesis.
Key Observations :
- Yields vary significantly (58–98% in ) based on substituent complexity and reaction conditions.
- The phenyl group in the target compound may require tailored coupling agents (e.g., HATU) for efficient incorporation into peptides.
Key Observations :
Biological Activity
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid, also known as Fmoc-L-Phe-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable building block in peptide synthesis and drug development.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- CAS Number : 1014018-41-7
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its role in modulating biochemical pathways and its potential therapeutic applications.
- Protein Synthesis : The Fmoc group allows for the selective protection of amino acids during peptide synthesis, facilitating the construction of complex peptides that can exhibit biological activity.
- Enzyme Interaction : Studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
Case Studies
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Data Tables
Q & A
Q. Analytical methods :
- HPLC : Monitors reaction progress and purity (e.g., C18 columns, acetonitrile/water gradients) .
- NMR : Confirms structural integrity (e.g., H NMR for aromatic protons at δ 7.2–7.8 ppm; C NMR for carbonyl signals at ~170 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H] ion matching theoretical mass) .
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Answer:
Common side products (e.g., diastereomers, incomplete coupling) arise from:
- Temperature fluctuations : Maintain 0–4°C during coupling to suppress racemization .
- Solvent choice : Use DMF for solubility but switch to dichloromethane (DCM) for acid-sensitive steps to reduce byproducts .
- Catalyst selection : Replace DCC with HOBt/EDC to enhance coupling efficiency and reduce urea byproducts .
Q. Example optimization workflow :
| Parameter | Standard Condition | Optimized Condition | Outcome |
|---|---|---|---|
| Coupling Temp | 25°C | 0°C | Racemization reduced |
| Solvent | DMF | DCM | Side reactions ↓ 30% |
| Catalyst | DCC | HOBt/EDC | Yield ↑ 15% |
Basic: What safety precautions are necessary when handling this compound?
Answer:
Q. First aid :
- Inhalation : Move to fresh air; administer oxygen if needed .
- Skin contact : Wash with soap/water for 15 minutes .
Advanced: How can discrepancies in NMR data during characterization be resolved?
Answer:
Discrepancies (e.g., split peaks, unexpected shifts) often stem from:
- Dynamic effects : Rotameric interconversion of the Fmoc group broadens peaks at room temperature. Acquire NMR at 60°C to sharpen signals .
- Impurity interference : Use C-DEPT or 2D-COSY to distinguish target signals from byproducts .
Case study :
A study reported conflicting δ 4.3 ppm (CH in Fmoc) due to solvent polarity. Using DMSO-d instead of CDCl resolved the shift .
Advanced: What strategies are used to study the compound's interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., K for enzyme inhibition) .
- Molecular docking : Predicts binding poses using software (AutoDock Vina) and crystallographic data of similar Fmoc-amino acids .
- Fluorescence quenching : Monitors conformational changes in target proteins (e.g., tryptophan emission at 340 nm) .
Example :
The compound showed IC = 12 µM against protease X via SPR, correlating with docking predictions of H-bonding with Arg45 .
Basic: What are the key structural features confirmed by spectroscopic methods?
Answer:
- Fmoc group : Aromatic protons (δ 7.2–7.8 ppm, H NMR); fluorene carbons (δ 120–145 ppm, C NMR) .
- Chiral center : H NMR coupling constants (J = 6–8 Hz for (4S) configuration) .
- Carboxylic acid : Broad O-H stretch at 2500–3000 cm (FTIR) .
Advanced: How can derivatives be designed to enhance biological activity?
Answer:
Modification strategies :
Q. Structural analogs and activities :
| Derivative | Modification | Bioactivity (IC) | Source |
|---|---|---|---|
| 3,5-Dimethylphenyl variant | Aromatic substitution | 8 µM | |
| Allyloxy-substituted analog | Ester functionalization | 15 µM |
Basic: Which solvents and catalysts are effective in its synthesis?
Answer:
- Solvents :
- Polar aprotic : DMF (coupling), DCM (deprotection) .
- Protic : Methanol (recrystallization) .
- Catalysts :
- Coupling : EDC/HOBt (yield >85%) .
- Deprotection : 20% piperidine/DMF (efficiency >90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
